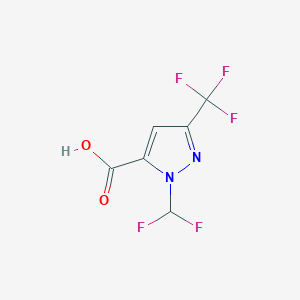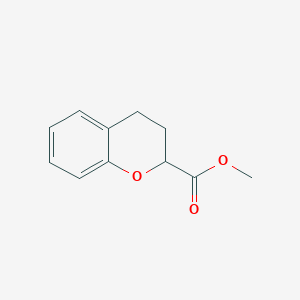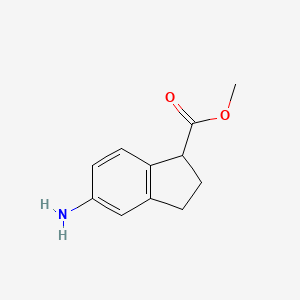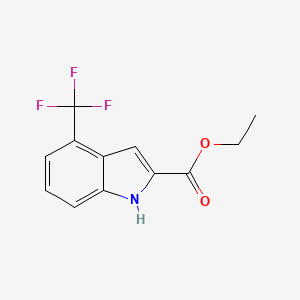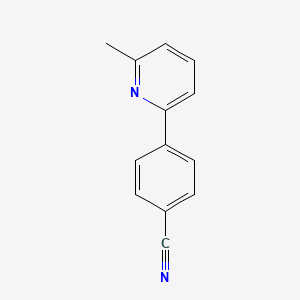
4-(6-Methyl-2-pyridyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methyl-2-pyridyl)benzonitrile, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a versatile compound that has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
科学的研究の応用
Synthesis and Structural Studies
4-(6-Methyl-2-pyridyl)benzonitrile and its derivatives have been utilized in the synthesis of various complexes and materials. For instance, its reactions have led to the formation of zwitterionic complexes involving N(py)MCl3− moieties with metals such as Pt(II) and Pd(II), which were structurally elucidated by single-crystal X-ray work (Viola et al., 2018). Additionally, derivatives of 4-(6-Methyl-2-pyridyl)benzonitrile have been synthesized for studying their liquid crystalline behavior and photophysical properties, showing potential as mesogens and blue-emitting materials (Ahipa et al., 2014).
Coordination Chemistry
In coordination chemistry, derivatives of 4-(6-Methyl-2-pyridyl)benzonitrile have been used to develop novel coordination polymers. For example, its hydrothermal hydrolysis with other compounds led to coordination polymers exhibiting strong fluorescent emission, highlighting its potential in photonic applications (Zhang et al., 2003).
Anticancer Activity and DNA Binding
Some compounds derived from 4-(6-Methyl-2-pyridyl)benzonitrile have demonstrated potential anticancer activity. A particular derivative was found to exhibit antitumor activity against U937 cancer cells, along with DNA binding properties, as determined by fluorescence and molecular docking studies (Bera et al., 2021).
Electroluminescence and Electronic Applications
Certain derivatives have been explored for their electroluminescence properties. For instance, a study on new 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles revealed their potential as luminescent materials suitable for electronic applications due to their suitable energy levels and band gaps (Ahipa et al., 2014).
Medicinal Chemistry and PET Imaging
In medicinal chemistry, derivatives have been synthesized for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5, demonstrating potential as PET imaging agents (Shimoda et al., 2016).
特性
IUPAC Name |
4-(6-methylpyridin-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-3-2-4-13(15-10)12-7-5-11(9-14)6-8-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSJIZPKKIDHRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methyl-2-pyridyl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

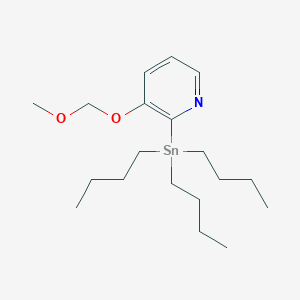
![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)
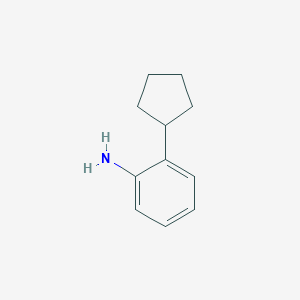
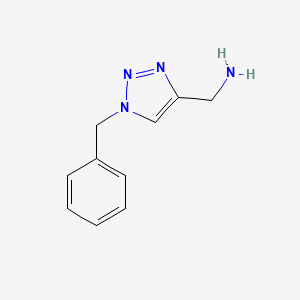
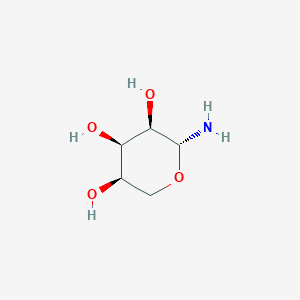
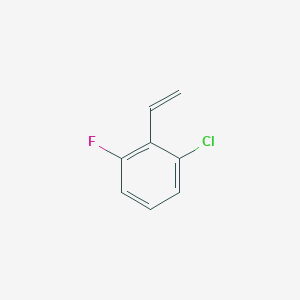
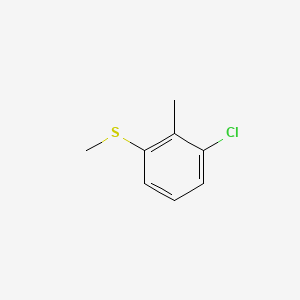
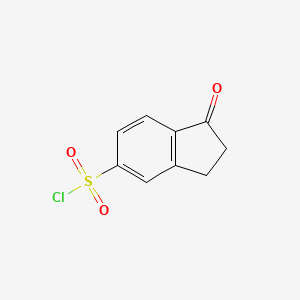
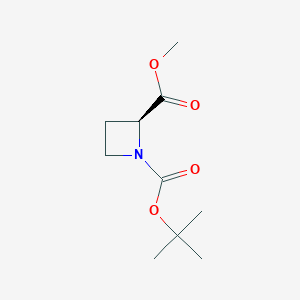
![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)
